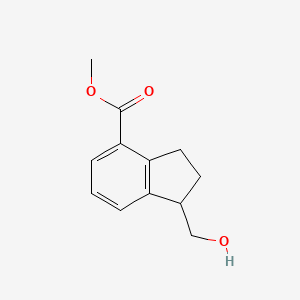
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a unique structure with a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 1-indanone with formaldehyde and methanol in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(carboxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-methanol.
Substitution: 1-(alkoxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Scientific Research Applications
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors.
Comparison with Similar Compounds
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-3-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-6-carboxylate
Comparison: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the hydroxymethyl and carboxylate groups can affect the compound’s ability to interact with enzymes and receptors, leading to differences in pharmacological properties.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8,13H,5-7H2,1H3 |
InChI Key |
DVUWEZNWSAVCTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















